4-(3-Aminophenyl)-3-methoxybenzoic acid
Description
Contextualization of Biphenyl (B1667301) Scaffolds in Organic Synthesis and Medicinal Chemistry Research
Biphenyl scaffolds are a significant structural motif in the fields of organic synthesis and medicinal chemistry. mdpi.com These scaffolds, which consist of two phenyl rings connected by a single bond, are prevalent in a wide range of biologically important natural products and therapeutic agents. mdpi.com The versatility of the biphenyl structure has made it a central component in drug discovery, with numerous pharmacologically active compounds being derived from it. researchgate.netresearchgate.net Biphenyl derivatives have been investigated for a variety of medicinal applications, including as anti-inflammatory, antimicrobial, and anticancer agents. researchgate.netasianpubs.orgajgreenchem.com
In organic synthesis, biphenyl and its derivatives are crucial building blocks for the creation of various functional materials, natural products, and agrochemicals. mdpi.comajgreenchem.com The development of efficient methods for the synthesis of substituted biphenyls is an active area of research. mdpi.com Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to construct the biphenyl core. ajgreenchem.comresearchgate.net The functionalization of the biphenyl scaffold allows for the tuning of its electronic and steric properties, which in turn influences its chemical reactivity and interaction with other molecules. researchgate.net
Rationale for Academic Investigation into the Synthesis and Reactivity of 4-(3-Aminophenyl)-3-methoxybenzoic Acid
The academic investigation into the synthesis and reactivity of this compound is driven by the unique combination of functional groups on its biphenyl scaffold. This compound possesses a carboxylic acid group, an amino group, and a methoxy (B1213986) group, each contributing to its potential utility in various research areas. The carboxylic acid functional group is important in drug design as it can enhance the hydrophilicity and polarity of molecules, which can affect their bioavailability. ajgreenchem.com
The synthesis of a multifunctional compound like this compound presents a synthetic challenge in controlling regioselectivity and protecting reactive functional groups. Academic research is therefore interested in developing efficient and scalable synthetic routes to this and related compounds.
Overview of Research Objectives for this compound
The primary research objectives for this compound encompass its synthesis, characterization, and the exploration of its potential applications. A key objective is the development of a robust and efficient synthetic methodology to produce the compound in high yield and purity. This includes the investigation of various coupling strategies and the optimization of reaction conditions.
Another important objective is the thorough characterization of the compound's chemical and physical properties. This involves spectroscopic analysis to confirm its structure and the study of its reactivity. The reactivity of the carboxylic acid, amino, and methoxy groups will be of particular interest to understand how the molecule can be further functionalized.
A significant long-term objective is to explore the potential of this compound as a key intermediate in the synthesis of more complex molecules with potential biological activity. This could involve using the compound as a building block for the development of new pharmaceutical agents or functional materials. Theoretical studies, such as computational modeling, may also be employed to predict the compound's properties and guide experimental work. researchgate.net
Data Tables
Table 1: Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Formal Charge | 0 |
| Complexity | 278 |
Note: The data in this table is computationally predicted and has not been experimentally verified.
Table 2: Common Synthetic Reactions for Biphenyl Carboxylic Acid Synthesis
| Reaction Name | Description | Key Reagents |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an aryl boronic acid and an aryl halide. ajgreenchem.comresearchgate.net | Pd catalyst, base, aryl boronic acid, aryl halide |
| Ullmann Reaction | A copper-catalyzed reaction of two aryl halides. mdpi.com | Copper catalyst, high temperatures |
| Gomberg-Bachman Reaction | A radical reaction involving the coupling of an aryl diazonium salt with an arene. mdpi.com | Aryl diazonium salt, arene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-aminophenyl)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-8-10(14(16)17)5-6-12(13)9-3-2-4-11(15)7-9/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFOJLSROWFHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688649 | |
| Record name | 3'-Amino-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-45-6 | |
| Record name | 3'-Amino-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Aminophenyl 3 Methoxybenzoic Acid
Retrosynthetic Analysis for the Biphenyl (B1667301) Core of 4-(3-Aminophenyl)-3-methoxybenzoic Acid
Retrosynthetic analysis is a powerful strategy for devising synthetic routes for complex organic molecules. rsc.orgwikipedia.orgresearchgate.nete3s-conferences.orgnsf.govhilarispublisher.com For this compound, the most logical retrosynthetic disconnection is the C-C bond between the two aromatic rings. This disconnection simplifies the target molecule into two more readily available or synthesizable precursors: a derivative of 3-aminobenzene and a derivative of 3-methoxybenzoic acid.
This retrosynthetic step reveals two primary synthetic strategies based on which precursor acts as the nucleophile and which as the electrophile in a cross-coupling reaction.
Strategy A: This approach involves the coupling of a 3-aminophenyl organometallic reagent (or its synthetic equivalent) with a halogenated 4-halo-3-methoxybenzoic acid derivative.
Strategy B: Alternatively, the synthesis can be envisioned through the reaction of a 4-organometallic-3-methoxybenzoic acid derivative with a halogenated 3-aminobenzene derivative.
Contemporary Approaches to Biphenyl Bond Formation
The formation of the biphenyl linkage is a cornerstone of modern organic synthesis, with several powerful methods available to chemists. These can be broadly categorized into palladium-catalyzed cross-coupling reactions, copper-mediated couplings, and direct arylation techniques.
Palladium-Catalyzed Cross-Coupling Strategies for this compound Synthesis
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the construction of C-C bonds, including the formation of biaryls. wikipedia.orgresearchgate.netnih.gov
The Suzuki-Miyaura coupling reaction, which utilizes an organoboron reagent and an organohalide in the presence of a palladium catalyst and a base, is a premier method for biphenyl synthesis due to its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. libretexts.orgnih.gov
For the synthesis of this compound, a Suzuki-Miyaura coupling could be implemented by reacting a 3-aminophenylboronic acid derivative with a 4-halo-3-methoxybenzoic acid derivative, or vice versa. The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, and a base such as sodium carbonate, potassium carbonate, or potassium phosphate.
Table 1: Representative Catalysts and Conditions for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 80-100 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | 80-90 |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 90-110 |
This table presents typical conditions and is not an exhaustive list. The optimal conditions can vary depending on the specific substrates.
A plausible synthetic route could involve the coupling of 3-(Boc-amino)phenylboronic acid with methyl 4-bromo-3-methoxybenzoate, followed by hydrolysis of the ester and deprotection of the amino group to yield the final product.
The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. wikipedia.orgresearchgate.netorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. rsc.orgresearchgate.net In the context of synthesizing our target molecule, one could envision the coupling of a 3-aminophenylzinc halide with a 4-halo-3-methoxybenzoic acid ester. The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents.
The Stille coupling reaction utilizes a palladium catalyst to couple an organotin compound with an organohalide. nih.govwikipedia.orgharvard.eduorganic-chemistry.orgnih.gov A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. nih.gov However, a significant drawback is the toxicity of the tin compounds. wikipedia.org For the synthesis of this compound, a possible route would involve the reaction of a 3-(protected-amino)phenylstannane with a 4-halo-3-methoxybenzoic acid ester.
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | Low toxicity, stable reagents, mild conditions | Base sensitive functional groups may be an issue |
| Negishi | Organozinc | High reactivity, good functional group tolerance | Moisture and air sensitive reagents |
| Stille | Organotin | Air and moisture stable reagents, broad scope | Toxicity of tin compounds, purification challenges |
Copper-Mediated Aryl Coupling Methodologies
The Ullmann reaction , a copper-mediated coupling of two aryl halides, is one of the oldest methods for forming biaryl linkages. organic-chemistry.orgdntb.gov.ua Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern modifications using copper catalysts with various ligands have allowed for milder reaction conditions. For the synthesis of this compound, an Ullmann-type reaction could potentially be used, for example, by coupling a 4-halo-3-methoxybenzoic acid with a 3-haloaniline derivative in the presence of a copper catalyst. Amino acids have been shown to promote Ullmann-type coupling reactions at lower temperatures. researchgate.net
Direct Arylation Techniques for the Biphenyl Linkage
Direct C-H arylation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, as it avoids the pre-functionalization of one of the coupling partners. chimia.chbeilstein-journals.org In this approach, a C-H bond on one aromatic ring is directly coupled with an aryl halide or another electrophilic partner. For the synthesis of this compound, a direct arylation approach could involve the palladium- or ruthenium-catalyzed reaction of 3-methoxybenzoic acid with a 3-haloaniline derivative. acs.orgsemanticscholar.org The carboxylate group can act as a directing group, facilitating the arylation at the ortho position (C4). This strategy offers a more convergent and potentially shorter synthetic route.
Table 3: Summary of Biphenyl Formation Methodologies
| Methodology | Catalyst | Coupling Partners | Key Features |
| Suzuki-Miyaura Coupling | Palladium | Organoboron + Organohalide | Versatile, mild, low toxicity |
| Negishi Coupling | Palladium/Nickel | Organozinc + Organohalide | High reactivity |
| Stille Coupling | Palladium | Organotin + Organohalide | Stable reagents, broad scope |
| Ullmann Reaction | Copper | Organohalide + Organohalide | Classical method, modern improvements |
| Direct C-H Arylation | Palladium/Ruthenium | Arene (C-H) + Organohalide | Atom-economical, convergent |
Introduction and Transformation of Functional Groups on the Biphenyl System
The regioselective introduction of the methoxy (B1213986), amino, and carboxylic acid functionalities onto the biphenyl scaffold is a critical aspect of the synthesis of this compound. The timing and methodology of these introductions are pivotal to achieving high yields and purity. A logical and commonly employed synthetic route involves the coupling of two pre-functionalized benzene (B151609) rings, which simplifies the challenge of regioselectivity on the more complex biphenyl system.
A plausible and efficient synthetic pathway commences with the Suzuki-Miyaura cross-coupling of a substituted methoxybenzoic acid derivative with a nitrophenylboronic acid. This is followed by the reduction of the nitro group to the desired amino group. The carboxylic acid is typically protected as an ester during the coupling reaction to prevent side reactions.
A plausible synthetic scheme is outlined below:
Scheme 1: Plausible Synthetic Route for this compound
The methoxy group at the 3-position of the benzoic acid ring is typically introduced at an early stage of the synthesis, often being present on one of the starting materials for the biphenyl coupling reaction. A common precursor for this is a vanillic acid derivative, where the hydroxyl group can be methylated. Alternatively, commercially available 3-methoxy-4-bromobenzoic acid or its corresponding methyl ester can be utilized as a key building block.
The synthesis of such precursors can be achieved through various methods. For instance, the bromination of 3-methoxybenzoic acid can be controlled to achieve the desired regioselectivity. The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group directs the electrophilic substitution.
| Precursor | Synthetic Method | Reagents | Reference |
| Methyl 4-bromo-3-methoxybenzoate | Bromination of methyl 3-methoxy-4-methylbenzoate | Bromine, AIBN, CCl4 | |
| Methyl 4-bromomethyl-3-methoxybenzoate | Side-chain bromination | N-Bromosuccinimide, light | google.com |
| Methyl 4-bromo-3-methoxybenzoate | Esterification and methylation | Methyl 4-bromo-3-hydroxybenzoate, Dimethyl sulfate | chemicalbook.com |
The introduction of the amino group at the 3-position of the second phenyl ring is most strategically achieved by the reduction of a nitro group. This approach is highly regioselective as 3-nitrophenylboronic acid is a readily available starting material for the Suzuki-Miyaura coupling reaction. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the boronic acid in the coupling reaction.
The reduction of the nitro group to an amine is a well-established transformation with a variety of reliable methods. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and considerations for green chemistry.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is often the method of choice due to its clean nature, typically yielding the amine in high purity. Palladium on carbon (Pd/C) is a common catalyst for this transformation. However, care must be taken as this method can also reduce other functional groups.
Metal-based Reductions: Reagents such as iron (Fe) in the presence of an acid (e.g., acetic acid or hydrochloric acid), tin(II) chloride (SnCl2), or zinc (Zn) in acidic conditions are effective for nitro group reduction. These methods are often milder and can be more chemoselective.
Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate or hydrazine, in the presence of a catalyst like Pd/C.
| Reducing Agent | Conditions | Advantages | Disadvantages |
| H2, Pd/C | Varies | High yield, clean reaction | Can reduce other functional groups |
| Fe, Acid | Acidic conditions | Mild, chemoselective | Requires stoichiometric metal |
| SnCl2 | Varies | Mild, chemoselective | Generates tin waste |
| Zn, Acid | Acidic conditions | Mild, chemoselective | Requires stoichiometric metal |
The carboxylic acid group is generally unreactive under the conditions of many organic reactions, but it can interfere with palladium-catalyzed cross-coupling reactions. The acidic proton can react with the basic reagents used in the coupling, and the carboxylate can potentially coordinate to the palladium catalyst, inhibiting its activity. Therefore, it is a common and often necessary strategy to protect the carboxylic acid as an ester, typically a methyl or ethyl ester, before performing the Suzuki-Miyaura coupling.
The esterification can be carried out using standard methods, such as Fischer esterification (refluxing the carboxylic acid in the corresponding alcohol with a catalytic amount of strong acid). Following the successful formation of the biphenyl core and the reduction of the nitro group, the ester is then hydrolyzed back to the carboxylic acid. This deprotection is usually achieved by saponification with a base like sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent, followed by acidification.
| Protection Strategy | Deprotection Method | Reagents for Deprotection | Reference |
| Methyl Ester | Saponification | NaOH or KOH in water/methanol (B129727), followed by acid | chemspider.com |
| Ethyl Ester | Saponification | NaOH or KOH in water/ethanol (B145695), followed by acid | |
| Benzyl Ester | Hydrogenolysis | H2, Pd/C |
Optimization of Reaction Conditions and Yields for this compound Synthesis
Factors influencing the Suzuki-Miyaura coupling reaction:
Catalyst: Palladium catalysts are most commonly used. The choice of ligand on the palladium can significantly impact the reaction's efficiency. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Base: A base is required to activate the boronic acid. Common bases include carbonates (e.g., K2CO3, Na2CO3, Cs2CO3) and phosphates (e.g., K3PO4). The strength and solubility of the base can affect the reaction rate and yield.
Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The solvent system plays a crucial role in dissolving the reactants and facilitating the interaction between the organic and aqueous phases where the reaction often occurs.
Temperature: The reaction is typically heated to increase the rate of reaction. The optimal temperature will depend on the specific substrates and catalyst system used.
The presence of an electron-withdrawing nitro group on the boronic acid can make the Suzuki-Miyaura coupling more challenging due to the electronic effects on the boronic acid. Therefore, careful optimization of the reaction conditions is crucial for achieving a high yield of the desired biphenyl product.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 80 | Good to excellent |
| Pd(dppf)Cl2 | Cs2CO3 | DMF | 100 | Often high |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 90 | Can be very effective |
Green Chemistry Principles in the Synthesis of this compound
Atom Economy: This metric assesses the efficiency of a reaction in converting the mass of reactants into the desired product. The Suzuki-Miyaura coupling generally has a good atom economy, as most of the atoms from the starting materials are incorporated into the product. The reduction of the nitro group using catalytic hydrogenation also has an excellent atom economy.
Solvent Selection: Traditional solvents used in Suzuki-Miyaura reactions, such as toluene and dioxane, have environmental and health concerns. Research into greener alternatives is ongoing, with solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and even water being explored. For the nitro reduction step, greener solvents like ethanol or water can often be used, especially with catalytic hydrogenation.
Catalysis: The use of catalytic amounts of palladium in the Suzuki-Miyaura coupling is a key green feature, as it avoids the use of stoichiometric amounts of toxic reagents. The development of highly active catalysts allows for lower catalyst loadings, further improving the greenness of the process.
Waste Reduction: The choice of reagents can significantly impact the amount of waste generated. For example, using catalytic hydrogenation for the nitro reduction produces only water as a byproduct, whereas metal-based reductions generate stoichiometric amounts of metal waste that require disposal.
| Green Chemistry Metric | Application to the Synthesis |
| Atom Economy | The overall atom economy of the multi-step synthesis can be calculated to identify less efficient steps. |
| Process Mass Intensity (PMI) | Calculating the PMI, which considers all materials used (solvents, reagents, process aids), provides a holistic view of the process's greenness. |
| Solvent Selection | Utilizing a solvent selection guide to choose greener alternatives for each synthetic step. |
| Energy Efficiency | Optimizing reaction conditions to use lower temperatures and shorter reaction times. |
Chemical Reactivity and Transformation Studies of 4 3 Aminophenyl 3 Methoxybenzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions, allowing for the formation of esters, amides, and other acid derivatives. Its reactivity can be enhanced through the use of various activating agents and catalysts.
Esterification Reactions of 4-(3-Aminophenyl)-3-methoxybenzoic Acid
The conversion of the carboxylic acid group of this compound into an ester is a fundamental transformation. This can be achieved through several established methods, most notably the Fischer-Speier esterification.
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orglibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent. libretexts.org For instance, reacting this compound with methanol (B129727) or ethanol (B145695) under reflux with catalytic H₂SO₄ would yield the corresponding methyl or ethyl ester. bond.edu.aunist.gov The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org
Other Esterification Methods: Alternative methods can be employed, particularly when milder conditions are required or when dealing with more complex alcohols.
N-Bromosuccinimide (NBS) Catalysis: NBS has been shown to be an efficient metal-free catalyst for the direct esterification of various aryl carboxylic acids. nih.gov This method is tolerant of air and moisture and proceeds under neat conditions, offering a simple synthetic and isolation procedure. nih.gov
Activation with Thionyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). libretexts.org This acyl chloride can then readily react with an alcohol to form the ester. However, this method requires careful control as the amino group can also react with SOCl₂.
Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) can be used to activate the carboxylic acid for reaction with an alcohol. This is a common method in the synthesis of complex molecules.
Table 1: Potential Esterification Products and Conditions
| Alcohol Reactant | Catalyst/Reagent | Potential Product Name |
| Methanol | H₂SO₄ (catalytic) | Methyl 4-(3-aminophenyl)-3-methoxybenzoate |
| Ethanol | H₂SO₄ (catalytic) | Ethyl 4-(3-aminophenyl)-3-methoxybenzoate nist.gov |
| Isopropanol | H₂SO₄ (catalytic) | Isopropyl 4-(3-aminophenyl)-3-methoxybenzoate |
| Benzyl alcohol | NBS (catalytic) | Benzyl 4-(3-aminophenyl)-3-methoxybenzoate |
Amidation Reactions and Peptide Coupling Suitability
The formation of an amide bond by reacting the carboxylic acid moiety with a primary or secondary amine is a crucial transformation, particularly in medicinal chemistry and materials science. Direct amidation is generally difficult and requires high temperatures. Therefore, the carboxylic acid must first be "activated". uniurb.itrsc.org This is commonly achieved using coupling reagents, many of which have been developed for peptide synthesis. sigmaaldrich.combachem.com
The suitability of this compound for peptide coupling is high due to its carboxylic acid functionality. It can be coupled to the N-terminus of a peptide or an amino acid. The process involves the in-situ formation of a highly reactive acyl intermediate, which is then susceptible to nucleophilic attack by the amine. uniurb.it
Common classes of coupling reagents include:
Carbodiimides: Reagents such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC) are widely used. bachem.com These reactions are often performed with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to increase efficiency and suppress side reactions, such as racemization. uniurb.itbachem.com
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective. sigmaaldrich.compeptide.com They generate reactive OBt esters in situ. sigmaaldrich.com
Aminium/Uronium Salts: This is the most popular class of coupling reagents and includes HBTU, TBTU, HATU, and HCTU. sigmaaldrich.combachem.compeptide.com HATU, which forms highly reactive OAt esters, is considered one of the most efficient coupling reagents, especially for hindered couplings. uniurb.itsigmaaldrich.com COMU, an Oxyma-based uronium salt, offers high reactivity with the added benefit of safer handling compared to HOBt- or HOAt-based reagents. bachem.com
The general procedure involves dissolving the carboxylic acid, the amine component, the coupling reagent, and a non-nucleophilic base (like Diisopropylethylamine, DIEA) in an appropriate aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM). researchgate.net
Table 2: Common Coupling Reagents for Amidation
| Reagent Class | Example Reagent | Abbreviation | Notes |
| Carbodiimides | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC, EDAC | Water-soluble byproducts, often used with HOBt or Oxyma. bachem.com |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Excellent for routine synthesis and hindered couplings. sigmaaldrich.com |
| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | One of the most popular and efficient reagents. bachem.com |
| Aminium/Uronium Salts | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HATU | Highly reactive, less epimerization, ideal for difficult couplings. uniurb.itsigmaaldrich.com |
| Aminium/Uronium Salts | 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]-uronium hexafluorophosphate | COMU | High efficiency and improved safety profile. bachem.com |
Reduction of the Carboxyl Group to Alcohol or Aldehyde
The carboxylic acid group can be reduced to a primary alcohol or, with more difficulty, to an aldehyde. This transformation requires potent reducing agents.
Reduction to Alcohol: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. However, LiAlH₄ is a very powerful and non-selective reducing agent. In the case of this compound, the amino group would need to be protected prior to reduction to prevent unwanted side reactions. A suitable protecting group, such as an acetyl or Boc group, would be required for the amino functionality. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for reducing carboxylic acids and is generally more selective than LiAlH₄, often not reducing esters or amides, but it would still react with the acidic proton of the carboxylic acid and potentially interact with the amine.
Reduction to Aldehyde: The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced to alcohols than the starting carboxylic acid. This reduction typically requires stopping the reaction at the intermediate stage. One method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, and then reducing this intermediate with a milder, more selective reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H). Direct reduction is difficult and often results in low yields due to over-reduction.
Reactivity of the Aromatic Amino Group
The aromatic amino group (-NH₂) is a nucleophilic center and an activating group on the benzene (B151609) ring. It readily participates in reactions such as acylation, alkylation, and diazotization.
Acylation and Alkylation Reactions of the Amino Functionality
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles.
Acylation: The amino group can be easily acylated by reacting it with acyl chlorides or acid anhydrides under basic conditions. For example, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield N-(3-(4-carboxy-2-methoxyphenyl)phenyl)acetamide. This reaction is often used to protect the amino group during other transformations. A related reaction involves coupling with another carboxylic acid (e.g., p-nitrobenzoic acid) using standard peptide coupling methods to form an amide linkage. researchgate.netresearchgate.net
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, reductive amination is a more effective strategy. This would involve reacting the amino group with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Another approach involves Ni-catalyzed cross-coupling of related N-aminopyridinium salts with boronic acids to form secondary and tertiary amines. nih.gov
Table 3: Examples of Amino Group Transformations
| Reagent | Reaction Type | Potential Product |
| Acetyl Chloride / Pyridine | Acylation | N-(3-(4-carboxy-2-methoxyphenyl)phenyl)acetamide |
| Chloroacetyl Chloride / Base | Acylation | 4-(3-(2-chloroacetamido)phenyl)-3-methoxybenzoic acid |
| Methyl Iodide | Alkylation | Mixture of N-methyl and N,N-dimethyl products |
| Benzaldehyde, then NaBH(OAc)₃ | Reductive Amination | 4-(3-(benzylamino)phenyl)-3-methoxybenzoic acid |
Diazotization and Subsequent Transformations of the Amino Group
The primary aromatic amino group of this compound can be converted into a diazonium salt (-N₂⁺), which is a highly versatile intermediate. organic-chemistry.org This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). scirp.orgscirp.org The resulting diazonium salt is generally unstable and is used immediately in subsequent reactions. organic-chemistry.org
The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles.
Sandmeyer Reaction: This reaction uses copper(I) salts as catalysts to introduce a range of substituents.
With CuCl or CuBr, the diazonium group is replaced by -Cl or -Br.
With CuCN, a nitrile group (-CN) is introduced, which can be further hydrolyzed to a carboxylic acid. scirp.orgscirp.org
Schiemann Reaction: Heating the diazonium salt with fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) results in the formation of an aryl fluoride.
Gattermann Reaction: This reaction is similar to the Sandmeyer reaction but uses copper powder instead of a copper(I) salt.
Hydroxylation: Gently warming the aqueous solution of the diazonium salt replaces the diazonium group with a hydroxyl (-OH) group. scirp.org
Iodination: Reaction with potassium iodide (KI) allows for the introduction of iodine.
Azo Coupling: In the presence of an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, the diazonium salt acts as an electrophile to form an azo compound (-N=N-), which are often highly colored dyes. researchgate.net
These transformations dramatically increase the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups onto the phenyl ring that was originally substituted with the amino group.
Table 4: Potential Products from Diazotization and Subsequent Reactions
| Reagent(s) | Reaction Name | Product of Transformation on Amino-Substituted Ring |
| 1. NaNO₂, HCl (0-5°C) 2. CuCl | Sandmeyer Reaction | Chloro |
| 1. NaNO₂, HCl (0-5°C) 2. CuBr | Sandmeyer Reaction | Bromo |
| 1. NaNO₂, H₂SO₄ (0-5°C) 2. CuCN | Sandmeyer Reaction | Cyano |
| 1. NaNO₂, H₂SO₄ (0-5°C) 2. H₂O, Δ | Hydrolysis | Hydroxyl |
| 1. NaNO₂, HCl (0-5°C) 2. KI | Iodination | Iodo |
| 1. NaNO₂, HBF₄ (0-5°C) 2. Δ | Schiemann Reaction | Fluoro |
| 1. NaNO₂, HCl (0-5°C) 2. Phenol, NaOH | Azo Coupling | 4-hydroxyazobenzene derivative |
Reactions with Carbonyl Compounds for Schiff Base Formation
The primary amino group (-NH₂) on one of the phenyl rings of this compound is a key site for nucleophilic reactions. One of the most fundamental transformations involving this group is its condensation reaction with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. youtube.comresearchgate.net This reaction is a cornerstone of organic synthesis, providing a pathway to new C=N double-bonded structures.
The formation of a Schiff base proceeds via a two-step mechanism. Initially, the nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer, leading to a neutral intermediate known as a carbinolamine. youtube.com In the presence of a weak acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). youtube.com Subsequent elimination of a water molecule and formation of a double bond between the carbon and nitrogen atoms yields the final Schiff base product. youtube.comsemanticscholar.org The reaction is reversible and is often driven to completion by removing the water formed during the reaction. youtube.com
The reactivity of the carbonyl compound plays a role in the reaction rate, with aldehydes generally being more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. A variety of aromatic and aliphatic aldehydes and ketones can be used in this transformation.
Table 1: Potential Schiff Base Formation from this compound
| Carbonyl Reactant | Product Name |
| Benzaldehyde | 4-(3-((E)-Benzylideneamino)phenyl)-3-methoxybenzoic acid |
| Acetone | 3-Methoxy-4-(3-(propan-2-ylideneamino)phenyl)benzoic acid |
| 4-Hydroxy-3-methoxybenzaldehyde | 4-(3-((E)-(4-Hydroxy-3-methoxybenzylidene)amino)phenyl)-3-methoxybenzoic acid |
Reactivity of the Methoxy (B1213986) Group
Demethylation Reactions of the Methoxy Group
The methoxy group is an ether linkage, which can be cleaved under specific, often harsh, conditions to yield a hydroxyl group (-OH), converting the methoxybenzoic acid derivative into a hydroxybenzoic acid (a phenol). masterorganicchemistry.com This process, known as demethylation or ether cleavage, typically requires strong acids or Lewis acids.
Common reagents for this transformation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comkhanacademy.org The mechanism involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the conjugate base (e.g., Br⁻ or I⁻) via an Sₙ2 pathway. masterorganicchemistry.com Boron tribromide (BBr₃) is another powerful and more selective reagent for cleaving aryl methyl ethers at lower temperatures. The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by the nucleophilic cleavage of the methyl-oxygen bond. Regioselective demethylation can sometimes be achieved, for instance, in the presence of multiple methoxy groups, by controlling the reaction conditions and the amount of reagent used. google.com
Table 2: Common Reagents for Methoxy Group Demethylation
| Reagent | Typical Conditions | Mechanism |
| Hydroiodic Acid (HI) | Heat | Sₙ2 after protonation |
| Hydrobromic Acid (HBr) | Heat | Sₙ2 after protonation |
| Boron Tribromide (BBr₃) | Low temperature (e.g., in CH₂Cl₂) | Lewis acid coordination followed by nucleophilic attack |
Role of Methoxy as an Electron-Donating Group in Aromatic Reactions
The methoxy group significantly influences the reactivity of the phenyl ring to which it is attached in electrophilic aromatic substitution (EAS) reactions. It acts as a powerful activating group and an ortho, para-director. pearson.comstackexchange.com This is due to the interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. This effect is deactivating.
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. stackexchange.comlibretexts.org This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions.
Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl (B1667301) System
The biphenyl system of this compound presents a complex scenario for aromatic substitution due to the presence of multiple substituents with competing directing effects.
Electrophilic Aromatic Substitution (EAS): The site of electrophilic attack is determined by which of the two phenyl rings is more activated and the specific positions on that ring that are most nucleophilic. pearson.compearson.com
Ring A: Substituted with a methoxy group (-OCH₃, strongly activating, o,p-directing) and a carboxylic acid group (-COOH, strongly deactivating, m-directing).
Ring B: Substituted with an amino group (-NH₂, very strongly activating, o,p-directing).
The amino group is one of the most powerful activating groups, making Ring B significantly more reactive towards electrophiles than Ring A. quora.com Therefore, electrophilic substitution will overwhelmingly occur on the aminophenyl ring (Ring B). The amino group directs incoming electrophiles to the ortho and para positions. Since the para position (C-4') is already part of the biphenyl linkage, substitution will occur at the two equivalent ortho positions: C-2' and C-6'.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires an aromatic ring to be electron-deficient and to possess a good leaving group (such as a halide). libretexts.org The electron deficiency is usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.org
The parent molecule, this compound, lacks both a suitable leaving group and the necessary strong deactivating groups in the correct positions to undergo a standard SₙAr reaction. For this compound to participate in NAS, it would first need to be chemically modified, for example, by introducing a nitro group and a halogen onto one of the aromatic rings.
Cyclization and Heterocycle Formation Involving this compound
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid (or its derivatives), makes it a valuable precursor for the synthesis of various fused heterocyclic systems. nih.govbeilstein-journals.org These intramolecular or intermolecular reactions can lead to the formation of new rings, often with significant biological or material science applications.
One of the most direct cyclization pathways involves the intramolecular reaction between the amino group of one ring and the carboxylic acid group of the other. Under thermal or acid-catalyzed conditions, an amide linkage can be formed, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the adjacent phenyl ring, leading to the formation of an acridone scaffold. This type of reaction, a variation of the Friedel-Crafts acylation, creates a tricyclic system.
Furthermore, the amino group can serve as a key component in multicomponent reactions to build heterocycles. For instance, condensation with β-dicarbonyl compounds can lead to the formation of quinoline (B57606) derivatives. Reactions with other suitable bifunctional reagents can yield a wide array of heterocyclic structures. nih.gov
Table 3: Potential Heterocyclic Systems from this compound
| Heterocycle Class | General Reaction Type | Key Functional Groups Involved |
| Acridones | Intramolecular Friedel-Crafts Acylation | Amino group, Carboxylic acid |
| Quinolines | Combes quinoline synthesis / Conrad-Limpach reaction | Amino group (with a β-dicarbonyl compound) |
| Benzodiazepines | Condensation Reaction | Amino group (with a β-aminoketone or similar) |
| Triazolopyridines | Oxidative Cyclization | Amino group (after conversion to a hydrazone) mdpi.com |
Application of 4 3 Aminophenyl 3 Methoxybenzoic Acid As a Synthetic Intermediate
Utilization in the Construction of Advanced Organic Scaffolds
The bifunctional nature of the biphenyl (B1667301) core in 4-(3-Aminophenyl)-3-methoxybenzoic acid makes it an ideal starting material for creating advanced organic scaffolds. The amino and carboxylic acid groups can be orthogonally protected and deprotected, allowing for sequential reactions to build molecular complexity in a controlled manner. For instance, the carboxylic acid could be used as an anchor point to a solid support for combinatorial synthesis, while the amino group is elaborated in solution-phase chemistry to create a library of derivatives. The inherent chirality of some biphenyl systems, or the introduction of chiral centers through derivatization, could also be exploited to construct scaffolds for asymmetric catalysis or as chiral ligands.
Precursor for Complex Aromatic Systems and Heterocyclic Compounds
The amino group on the phenyl ring is a powerful handle for the synthesis of various heterocyclic compounds. Through reactions like the Skraup, Doebner-von Miller, or Friedländer synthesis, the aminophenyl moiety can be annulated to form quinoline (B57606) derivatives. Other classical reactions involving the amine, such as the Paal-Knorr synthesis, could lead to the formation of pyrroles.
Furthermore, the amino group can be diazotized and subsequently converted into a wide range of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions. This dramatically expands the synthetic possibilities, enabling the creation of complex, multi-substituted aromatic systems that would be difficult to access through other routes.
Role in the Synthesis of Ligands for Catalysis Research
Biphenyl-containing ligands, such as BINAP and its derivatives, are cornerstones of modern asymmetric catalysis. The structure of this compound provides a foundational biphenyl backbone that can be elaborated into novel ligands. The amino and carboxyl groups serve as convenient points for introducing phosphine (B1218219) groups, N-heterocyclic carbene (NHC) precursors, or other coordinating moieties. The methoxy (B1213986) group's electronic influence could also modulate the catalytic activity of a resulting metal complex. The development of new ligands from this precursor could lead to catalysts with novel reactivity or selectivity in a range of chemical transformations.
Development of Chemical Probes and Tags from this compound
Chemical probes and tags are essential tools for studying biological systems. The biphenyl structure of this compound can serve as a core for developing fluorescent probes, where the extended π-system can be modified to tune its photophysical properties. The carboxylic acid provides a handle for conjugation to biomolecules, such as proteins or nucleic acids, while the amino group can be functionalized with environmentally sensitive fluorophores, quenchers, or photo-crosslinking agents. This would allow for the creation of bespoke probes for applications in bioimaging, activity-based protein profiling, and diagnostics.
Integration into Polymeric Materials or Functional Surfaces (e.g., as a monomer or linker)
The presence of both an amino and a carboxylic acid group makes this compound a suitable candidate as an AB-type monomer for the synthesis of polyamides. The resulting polymers would incorporate the rigid biphenyl unit into the polymer backbone, potentially leading to materials with high thermal stability, specific liquid crystalline properties, or interesting optical characteristics.
Alternatively, this molecule can be used as a linker to modify functional surfaces. The carboxylic acid can be used to attach the molecule to a surface (e.g., metal oxides or amine-functionalized substrates), while the free amino group can be used for subsequent chemical modifications. This could be employed in the development of novel chromatographic stationary phases, sensors, or biocompatible surface coatings.
Computational and Theoretical Investigations of 4 3 Aminophenyl 3 Methoxybenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic properties and stability of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to optimize the molecular geometry and calculate various energetic parameters. iosrjournals.org For 4-(3-aminophenyl)-3-methoxybenzoic acid, these calculations would reveal key aspects of its electronic structure.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters derived from these calculations. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. iosrjournals.org
Table 1: Illustrative Energetic and Electronic Properties Calculable for this compound This table represents typical parameters obtained from quantum chemical calculations, such as those performed using DFT methods like B3LYP.
| Parameter | Description | Typical Calculated Value (Illustrative) |
| Total Energy | The total electronic energy of the optimized molecular structure. | Varies based on method/basis set |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | ~ -5.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.0 eV |
| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO, indicating chemical reactivity. | ~ 4.5 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | ~ 2.0 - 4.0 Debye |
| Ionization Potential | The energy required to remove an electron from the molecule. | ~ 5.5 eV |
| Electron Affinity | The energy released when an electron is added to the molecule. | ~ 1.0 eV |
Conformational Analysis and Molecular Dynamics Simulations of the Biphenyl (B1667301) Linkage
The structure of this compound features a biphenyl core, where two phenyl rings are connected by a single carbon-carbon bond. The rotational freedom around this bond gives rise to different spatial arrangements, or conformations. Conformational analysis is crucial for understanding the molecule's three-dimensional shape, which dictates its physical properties and how it interacts with other molecules.
The most important parameter in the conformational analysis of a biphenyl system is the dihedral angle between the two aromatic rings. This angle is determined by a balance of two opposing factors:
Steric Hindrance: Repulsion between atoms on adjacent rings, which favors a twisted (non-planar) conformation to minimize clashes.
π-Conjugation: The overlap of p-orbitals across the biphenyl linkage, which is maximized in a planar conformation and stabilizes the molecule.
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this biphenyl linkage over time. In an MD simulation, the molecule is placed in a simulated environment (e.g., a solvent box), and its atomic motions are calculated over a specific period. This allows researchers to observe the flexibility of the biphenyl torsion angle, identify the most stable conformations, and understand how the molecule's shape fluctuates under thermal motion.
Prediction of Spectroscopic Properties and Spectral Assignment (e.g., NMR, IR, UV-Vis)
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.net These calculated values are often plotted against experimental data, and a strong linear correlation confirms the molecular structure. epstem.net For this compound, calculations would predict the specific chemical shifts for each unique proton and carbon atom, aiding in the assignment of complex experimental spectra.
IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. iosrjournals.org These theoretical frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds. By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode of the functional groups present, such as the O-H stretch of the carboxylic acid, the N-H stretches of the amine group, and the C=O stretch of the carboxyl group. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. researchgate.net The calculations provide information on the absorption wavelengths (λ_max), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*), which are often related to the HOMO-LUMO transitions. researchgate.net
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table demonstrates how theoretical data is typically correlated with experimental results to validate molecular structure and spectral assignments.
| Spectroscopic Data Type | Calculated Value (Illustrative) | Experimental Value (Illustrative) | Assignment |
| ¹H NMR (δ, ppm) | 7.85 | 7.90 | Proton on carboxyl-bearing ring |
| ¹³C NMR (δ, ppm) | 168.2 | 168.5 | Carboxylic acid carbon (C=O) |
| IR (cm⁻¹) | 3450 | 3455 | N-H asymmetric stretch |
| IR (cm⁻¹) | 1705 | 1700 | C=O stretch |
| UV-Vis (λ_max, nm) | 310 | 315 | π→π* transition |
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis
Molecular Electrostatic Potential (MEP) and Fukui functions are powerful conceptual DFT tools used to predict and understand the reactive behavior of a molecule.
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.net It provides a guide to the regions that are rich or poor in electrons. Different colors represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack, often found around acidic hydrogen atoms (like in the -COOH group).
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxyl and methoxy (B1213986) groups and the nitrogen of the amino group, while positive potential (blue) would be concentrated on the carboxylic acid proton and the amine protons.
Fukui Function Analysis: While MEP provides a qualitative picture, Fukui functions offer a quantitative measure of a site's reactivity. researchgate.net The Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes. This analysis helps to pinpoint the specific atoms most susceptible to:
Nucleophilic Attack (where the molecule accepts electrons)
Electrophilic Attack (where the molecule donates electrons)
Radical Attack
Analysis of the condensed Fukui indices for this compound would identify the most reactive carbon, nitrogen, and oxygen atoms within the structure. researchgate.net
In Silico Studies of Molecular Interactions with Model Biological Targets (e.g., protein binding pockets)
In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it interacts with a second molecule, typically a larger protein receptor. nih.gov This method is instrumental in drug discovery for evaluating how a compound like this compound might interact with a biological target.
The process generally involves:
Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.
Docking Simulation: Using a docking program to systematically sample many possible conformations of the ligand within the protein's binding site.
Scoring and Analysis: Each conformation is assigned a score, most commonly a binding energy value (in kcal/mol), which estimates the binding affinity. nih.gov Lower binding energies typically indicate more favorable interactions. The analysis also identifies specific intermolecular interactions, such as hydrogen bonds, π-π stacking, cation-π interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com
A docking study of this compound against a model protein kinase, for example, could reveal whether its functional groups (carboxyl, amine, methoxy) can form key interactions with amino acid residues in the active site, suggesting a potential mechanism of action.
Table 3: Illustrative Output from a Molecular Docking Study This table shows the kind of data generated from docking this compound into a hypothetical protein binding pocket.
| Parameter | Result | Interpretation |
| Binding Affinity | -8.5 kcal/mol | Indicates a strong and favorable binding interaction. |
| Hydrogen Bonds | Carboxyl O with Lysine-72 (backbone NH) Amino N with Glutamate-91 (side chain C=O) | Key interactions that anchor the ligand in the binding pocket. |
| π-π Stacking | Phenyl ring with Phenylalanine-145 | A stabilizing interaction common for aromatic ligands. |
| Interacting Residues | Lys-72, Glu-91, Val-55, Leu-144, Phe-145 | Amino acids that form the binding pocket for the ligand. |
Advanced Analytical Methodologies for Research on 4 3 Aminophenyl 3 Methoxybenzoic Acid
High-Resolution Mass Spectrometry for Molecular Weight and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of novel compounds like "4-(3-Aminophenyl)-3-methoxybenzoic acid." It provides an exceptionally accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula with high confidence. The calculated exact mass of the neutral molecule C₁₄H₁₃NO₃ is 243.08954 Da. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.
In addition to precise mass determination, tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion. The resulting fragmentation pattern offers direct evidence of the compound's structure. For "this compound," key fragmentation pathways would likely include:
Loss of a water molecule (H₂O) from the carboxylic acid group.
Decarboxylation, leading to the loss of CO₂.
Cleavage of the methoxy (B1213986) group (•OCH₃).
Fission of the bond connecting the two phenyl rings.
Analyzing these fragments allows researchers to piece together the molecular structure, confirming the connectivity of the aminophenyl, methoxy, and benzoic acid moieties.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₁₄H₁₄NO₃⁺ | 244.09682 |
| [M+Na]⁺ | C₁₄H₁₃NNaO₃⁺ | 266.07876 |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides unambiguous assignment of all proton and carbon atoms and their connectivity.
¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The aromatic region would be complex, showing distinct signals for the protons on both the aminophenyl and the methoxybenzoic acid rings. The amino (NH₂) protons would appear as a broad singlet, while the methoxy (OCH₃) protons would be a sharp singlet. The carboxylic acid proton would present as a very broad singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. researchgate.net The carbonyl carbon of the carboxylic acid would be found at the lowest field (~165-170 ppm). phcogj.com The aromatic carbons would resonate in the typical range of 110-160 ppm, with those attached to oxygen and nitrogen appearing at lower fields. The methoxy carbon signal would be distinct at approximately 55-60 ppm. chemicalbook.com
2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations, for instance, connecting the methoxy protons to their attached carbon and the adjacent aromatic carbons, and confirming the linkage between the two phenyl rings. phcogj.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| Carboxylic Acid | ~12.0-13.0 | ~168 | broad singlet |
| Aromatic CH | ~6.5-8.0 | ~110-140 | doublet, triplet, multiplet |
| Aromatic C-O | N/A | ~155-160 | N/A |
| Aromatic C-N | N/A | ~145-150 | N/A |
| Aromatic C-C | N/A | ~130-140 | N/A |
| Methoxy (OCH₃) | ~3.8-4.0 | ~56 | singlet |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
IR Spectroscopy: The IR spectrum of "this compound" would display several key absorption bands. A very broad band from ~2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. Two distinct sharp peaks would appear in the ~3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine group. A strong, sharp absorption around 1680-1710 cm⁻¹ would indicate the C=O stretch of the carboxylic acid. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, while C-O stretching vibrations for the ether and carboxylic acid would appear between 1200-1300 cm⁻¹. researchgate.netchemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give strong signals in the Raman spectrum, which can be weak in the IR. The C=C and C=O stretching bands are also readily observed.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) researchgate.net | Typical Raman Frequency (cm⁻¹) researchgate.net |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (broad) | 2500-3300 | Weak |
| Amine | N-H stretch | 3300-3500 | 3300-3500 |
| Carboxylic Acid | C=O stretch | 1680-1710 | 1680-1710 |
| Aromatic Rings | C=C stretch | 1450-1600 | 1450-1600 |
| Methoxy/Acid | C-O stretch | 1200-1300 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems. The structure of "this compound" contains two phenyl rings, an electron-donating amino group, an electron-donating methoxy group, and an electron-withdrawing carboxylic acid group. This extended π-conjugated system is expected to absorb strongly in the UV region.
The spectrum would likely show multiple absorption bands corresponding to π→π* transitions characteristic of the substituted biphenyl (B1667301) system. The presence of non-bonding electrons on the nitrogen and oxygen atoms could also give rise to weaker n→π* transitions. The exact position of the absorption maxima (λ_max) can be influenced by solvent polarity, a phenomenon known as solvatochromism. In general, more polar solvents can lead to shifts in λ_max for polar molecules. Analysis of related structures suggests that significant absorption would occur in the 200-400 nm range. researchgate.net
Table 4: Expected UV-Vis Absorption Data
| Transition Type | Expected λ_max Range (nm) | Chromophore |
|---|---|---|
| π→π* | 250-350 | Biphenyl and substituted aromatic rings |
X-Ray Crystallography for Solid-State Structure Determination
Should a single crystal of sufficient quality be grown, X-ray crystallography provides the definitive solid-state structure of "this compound." This technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice.
The resulting data would provide:
Precise Bond Lengths and Angles: Unambiguous measurement of all bond lengths and angles within the molecule.
Torsional Angles: The dihedral angle between the two phenyl rings would be determined, revealing the degree of twist in the solid state.
Intermolecular Interactions: Crucially, it would map out the network of hydrogen bonds. One would expect to see hydrogen bonding between the carboxylic acid groups (forming dimers) and between the carboxylic acid and amino groups of adjacent molecules, which dictates the crystal packing.
Table 5: Structural Parameters Determined by X-Ray Crystallography
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit |
| Atomic Coordinates | The (x, y, z) position of every atom |
| Bond Lengths | The distance between bonded atoms (in Ångströms) |
| Bond Angles | The angle between three connected atoms |
| Torsional (Dihedral) Angles | The twist around a chemical bond, e.g., between the phenyl rings |
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating the target compound from impurities, unreacted starting materials, and by-products, making them essential for both purity assessment and monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing non-volatile, polar compounds like this one. ekb.eg A typical method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a small amount of acid like formic or trifluoroacetic acid to ensure the carboxyl group is protonated). ekb.egnih.gov Detection is commonly performed with a UV detector set to a wavelength where the compound absorbs strongly. This technique allows for the quantification of purity, typically reported as a percentage area of the main peak. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its low volatility and polar functional groups (carboxylic acid and amine), "this compound" is not directly suitable for GC analysis. However, it can be analyzed after a derivatization step, such as esterification of the carboxylic acid and/or silylation of the amine and acid groups. The resulting derivative is more volatile and thermally stable. GC-MS is highly effective for identifying and quantifying small, volatile impurities that may not be resolved by HPLC. nih.gov
Table 6: Typical Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Derivatization | Detector | Application |
|---|---|---|---|---|---|
| RP-HPLC | C18 Silica | Acetonitrile/Water + Acid | Not required | UV-Vis | Purity assessment, reaction monitoring ekb.egnih.gov |
| GC-MS | Polysiloxane (e.g., DB-5) | Helium | Required (e.g., esterification) | Mass Spectrometer | Identification of volatile impurities |
Emerging Research Directions and Future Perspectives for 4 3 Aminophenyl 3 Methoxybenzoic Acid
Exploration of Novel Synthetic Routes and Cascade Reactions
The synthesis of asymmetrically substituted biphenyls like 4-(3-aminophenyl)-3-methoxybenzoic acid is a key area for methodological exploration. Current research often focuses on improving efficiency, reducing costs, and employing more environmentally benign conditions.
Novel Synthetic Approaches: Future research will likely focus on moving beyond traditional multi-step sequences, which may involve protection/deprotection steps and harsh reagents. Modern cross-coupling reactions are central to this effort. The Suzuki-Miyaura coupling, which joins an aryl halide with an aryl boronic acid, is a standard method. However, emerging routes could involve C-H activation, allowing for the direct coupling of two aromatic rings without pre-functionalization, thus improving atom economy.
Another promising avenue is the refinement of Buchwald-Hartwig amination protocols. A potential synthetic strategy could involve coupling a pre-formed methoxybenzoic acid ring with an appropriate aminophenyl partner. Research into novel catalyst systems (ligands, metal precursors) that are more active, stable, and tolerant of the present functional groups (acid and amine) is a significant goal.
Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in efficiency. For a molecule like this compound, a hypothetical cascade could involve an initial coupling reaction to form the biphenyl (B1667301) core, followed by an in-situ functionalization, such as amination or methoxylation. Designing such a sequence where reaction conditions are compatible for all steps is a considerable synthetic challenge but represents a frontier in organic synthesis.
| Synthetic Strategy | Description | Potential Advantages | Research Focus |
| Suzuki-Miyaura Coupling | Coupling of an arylboronic acid (or ester) with an aryl halide, catalyzed by a palladium complex. | High functional group tolerance; commercially available starting materials. | Development of more active catalysts for room-temperature reactions; use of greener solvents. |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine. | Direct introduction of the amino group. | Design of advanced phosphine (B1218219) ligands to improve reaction scope and efficiency. |
| Direct C-H Arylation | Palladium-catalyzed reaction directly coupling two different C-H bonds or a C-H bond with a C-X bond. | Reduces pre-functionalization steps, improving atom economy. | Achieving high regioselectivity; overcoming the need for directing groups. |
| Cascade Synthesis | A sequence of intramolecular or intermolecular reactions occurring in one pot. | Increased efficiency, reduced waste, time savings. | Designing compatible, multi-step reaction sequences and catalyst systems. |
Potential in Supramolecular Chemistry and Self-Assembly
The functional groups on this compound make it an excellent candidate for studies in supramolecular chemistry. The formation of non-covalent interactions can lead to the self-assembly of molecules into well-ordered, higher-order structures.
The carboxylic acid group is a strong hydrogen-bond donor and acceptor, capable of forming robust dimeric structures (R₂²(8) motif) with other acid molecules. The amino group is a hydrogen-bond donor, while the methoxy (B1213986) and carbonyl oxygen atoms are hydrogen-bond acceptors. This combination allows for a rich variety of hydrogen-bonding networks. For instance, a strong charge-assisted hydrogen bond could form between the carboxylic acid and the basic amino group, potentially leading to the formation of a zwitterionic salt or a co-crystal depending on the conditions. mdpi.com
The flat, aromatic biphenyl core can participate in π-π stacking interactions, which would further stabilize any self-assembled architecture. The interplay between directional hydrogen bonds and less-directional π-stacking could be exploited to create complex 1D, 2D, or 3D supramolecular polymers. Research in this area would involve crystallizing the molecule under various conditions (different solvents, temperatures) to uncover its polymorphic forms and self-assembly patterns. mdpi.commdpi.com
| Functional Group / Moiety | Potential Supramolecular Interaction | Role in Self-Assembly |
| Carboxylic Acid (-COOH) | Strong Hydrogen Bonding (Donor/Acceptor) | Formation of robust dimers; key directional interaction. |
| Amino Group (-NH₂) | Hydrogen Bonding (Donor) | Cross-linking between molecules; formation of acid-base pairs. nih.gov |
| Methoxy Group (-OCH₃) | Weak Hydrogen Bonding (Acceptor) | Fine-tuning of crystal packing. |
| Biphenyl Core | π-π Stacking | Stabilization of layered or columnar structures. |
Advancements in Automated Synthesis of this compound Analogs
Automated synthesis platforms and high-throughput screening are transforming chemical research by enabling the rapid creation and evaluation of libraries of related compounds. Applying these technologies to this compound would involve the systematic modification of its structure to explore structure-property relationships.
An automated workflow could be designed to synthesize an array of analogs in parallel. For example, starting with a core fragment like 3-methoxy-4-bromobenzoic acid, an automated platform could perform Suzuki-Miyaura coupling reactions with a diverse set of substituted aminophenylboronic acids. Alternatively, derivatization of the amino or carboxylic acid groups on the final molecule could be automated. The resulting library of compounds could then be screened for desired properties, such as fluorescence or binding affinity in diagnostic assays. This approach accelerates the discovery process significantly compared to traditional one-by-one synthesis.
| Position of Variation | Starting Material | Reaction Type | Potential Analogs |
| Varying Amino Phenyl Ring | 4-Bromo-3-methoxybenzoic acid | Suzuki Coupling | Analogs with different substituents (e.g., -F, -Cl, -CH₃) on the aminophenyl ring. |
| Varying Benzoic Acid Ring | 3-Aminophenylboronic acid | Suzuki Coupling | Analogs with different substituents (e.g., -OH, -NO₂, -CF₃) on the benzoic acid ring. |
| Derivatizing Amino Group | This compound | Acylation / Alkylation | Amide or secondary/tertiary amine derivatives. |
| Derivatizing Carboxylic Acid | This compound | Esterification / Amidation | Ester or amide derivatives. |
Interdisciplinary Research Incorporating this compound
The unique electronic and structural features of this compound make it a candidate for interdisciplinary applications, particularly in materials science and analytical chemistry.
Chemosensors and Diagnostic Tools: The aminobiphenyl scaffold is a known fluorophore, meaning it can absorb light at one wavelength and emit it at a longer wavelength. This property is sensitive to the molecule's chemical environment. This opens the door for its use as a core structure in chemosensors.
For example, the amino group could act as a binding site for specific metal ions. Upon binding, the electronic properties of the molecule would change, leading to a detectable shift in its fluorescence emission (either quenching or enhancement). This could be the basis for a highly sensitive and selective sensor for environmental monitoring or industrial process control.
Furthermore, the carboxylic acid group provides a convenient "handle" for immobilization. The molecule could be covalently attached to a solid support, such as a glass slide, polymer bead, or nanoparticle, to create a heterogeneous diagnostic tool. Such a tool could be used for detecting specific analytes in complex mixtures. Research in this area would involve synthesizing the molecule, characterizing its photophysical properties, and then studying its response to various analytes.
Q & A
Q. What are the common synthetic routes for 4-(3-Aminophenyl)-3-methoxybenzoic acid?
Methodological Answer: The synthesis typically involves coupling reactions to introduce the 3-aminophenyl group. For example:
Suzuki-Miyaura Cross-Coupling : React 3-methoxybenzoic acid derivatives with a boronic ester of 3-aminophenyl using palladium catalysts .
Protection/Deprotection Strategies : Protect the amino group (e.g., with Boc) during synthesis to prevent side reactions, followed by acidic deprotection .
Carboxylic Acid Activation : Use coupling agents like DCC or EDC to link intermediates.
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Challenges | References |
|---|---|---|---|
| Suzuki Coupling | 60-75 | Catalyst sensitivity | |
| Protection/Deprotection | 50-65 | Multi-step purification |
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy group), and δ 5.2 ppm (amino protons, if unprotonated) .
- ¹³C NMR : Signals at ~168 ppm (carboxylic acid), ~55 ppm (methoxy), and ~145 ppm (aromatic carbons adjacent to amino).
- IR Spectroscopy : Bands at 1700–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 243 (calculated for C₁₄H₁₃NO₃) .
Q. What are the primary biochemical applications of this compound in academic research?
Methodological Answer:
- Enzyme Inhibition Studies : Acts as a scaffold for designing inhibitors targeting enzymes like HDACs or proteases. Monitor activity via fluorometric assays or kinetic analysis .
- Protein Folding Research : Derivatives (e.g., 4-phenylbutyric acid analogs) are used as chemical chaperones to prevent protein aggregation in neurodegenerative disease models .
- Fluorescent Probe Synthesis : The aromatic amino group enables conjugation with fluorophores for cellular imaging .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the amino and methoxy groups?
Methodological Answer: Conflicting data (e.g., unexpected side reactions during coupling) may arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may deprotonate the amino group, altering reactivity. Test reactions in THF or dichloromethane .
- pH-Dependent Reactivity : Protonation of the amino group (pKa ~4.5) under acidic conditions reduces nucleophilicity. Use buffered conditions (pH 6–7) for optimal coupling .
- Computational Modeling : Perform DFT calculations to predict substituent effects on electron density and reaction pathways .
5. Design an experiment to study the compound’s role in histone deacetylase (HDAC) inhibition.
Methodological Answer:
Enzyme Assay :
- Incubate HDAC isoforms with the compound (0.1–100 μM) and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
- Measure fluorescence (Ex: 380 nm, Em: 460 nm) to quantify deacetylase activity .
Docking Studies : Use AutoDock Vina to model interactions between the compound’s methoxy group and HDAC active-site residues .
Cellular Validation : Treat neuronal cell lines (e.g., SH-SY5Y) and assess acetylation levels via Western blot (anti-acetylated tubulin) .
Q. What strategies ensure high purity during scaled synthesis (>10 g)?
Methodological Answer:
- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to improve crystal formation and remove byproducts .
- HPLC Purification : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to isolate the target compound (retention time ~12 min) .
- In-Process Monitoring : Track reaction progress via inline FTIR to detect intermediates and adjust conditions dynamically .
Q. Table 2: Purity Assessment Methods
| Technique | Detection Limit | Key Metrics | References |
|---|---|---|---|
| HPLC-UV | 0.1% | Peak area ≥99% | |
| NMR Purity | 2% | Integration of impurities |
Q. How can computational tools predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Pistachio) to propose feasible routes based on known reactions of methoxybenzoic acids .
- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The amino group (high f⁻) is prone to electrophilic substitution, while the methoxy group directs electrophiles to the para position .
- Solvent Optimization : Simulate solvation effects using COSMO-RS to select solvents that stabilize transition states .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage : Store at room temperature in airtight containers under nitrogen to prevent oxidation .
- Hazard Mitigation : While no acute toxicity is reported, use PPE (gloves, goggles) due to potential irritant effects of aromatic amines .
- Waste Disposal : Neutralize with dilute HCl before disposal to protonate the amino group and reduce reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
